molecular formula C17H13N5OS B5545652 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5545652
M. Wt: 335.4 g/mol
InChI Key: LOMJTMGDNGWBHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, including condensation reactions and modifications of the core benzothiazole and triazole rings. For instance, compounds with the benzothiazole motif have been synthesized through reactions involving biphenyl acid chloride and 2-aminobenzothiazole, yielding derivatives with diuretic activity, indicating the versatility of this scaffold in synthesizing biologically active molecules (Yar, Ansari, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of benzothiazole and triazole rings, which are essential for their chemical behavior and interactions. The structure can be confirmed and analyzed using various spectroscopic methods, including 1H NMR, 13C NMR, and IR spectroscopy, ensuring the correct identification and elucidation of the compound's framework (Panchal, Patel, 2011).

Chemical Reactions and Properties

The chemical reactions involving N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide derivatives can vary widely, demonstrating the compound's reactivity towards different chemical agents. For example, derivatives have been synthesized through reactions with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes, showcasing the compound's versatility in undergoing chemical transformations (Panchal, Patel, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties can be determined through crystallographic analysis and differential scanning calorimetry (DSC), providing insights into the compound's stability and suitability for various applications (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the compound's behavior in different environments. Studies have demonstrated various chemical behaviors, such as regioselective synthesis and transformations into other derivatives, highlighting the compound's potential for further chemical manipulation and application in various fields (Daoud, Ali, Ahmed, 2010).

Scientific Research Applications

Synthesis and Chemical Behavior

Research on benzothiazole derivatives, including structures related to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide, has explored their synthesis and chemical properties. For instance, studies have developed methods for efficient synthesis in aqueous media and investigated the chemical behavior of similar compounds through various reactions (Boeini & Hajibabaei Najafabadi, 2009). These synthetic approaches and chemical studies provide foundational knowledge for the development of new compounds with potential applications in scientific research and pharmaceutical development.

Biological Activities

Several studies have focused on the biological activities of benzothiazole derivatives, highlighting their potential in various therapeutic areas:

  • Antimicrobial Activity : Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Padalkar et al., 2014).

  • Antitumor Activity : Novel bisamide compounds containing benzothiazole units have demonstrated antitumor activity in vitro against cancer cell lines, indicating their potential in cancer therapy. Specific compounds showed notable antiproliferative activity against PC3 and BGC-823 cells, suggesting their use as leads for the development of new cancer treatments (Lu Ping, 2012).

  • Antiviral Activity : The development of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity, offering a new route for the synthesis of compounds that could be used in the treatment of viral infections (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For instance, some benzothiazole derivatives have been studied for their antibacterial activity, and their mechanism of action often involves interaction with bacterial enzymes or proteins .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its physical and chemical properties, as well as its biological activity. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-10-11(17-21-13-6-2-3-8-14(13)24-17)5-4-7-12(10)20-16(23)15-18-9-19-22-15/h2-9H,1H3,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMJTMGDNGWBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=NC=NN2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide

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